NoName

Descripción general

Descripción

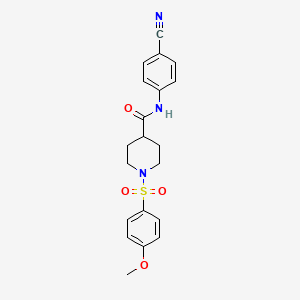

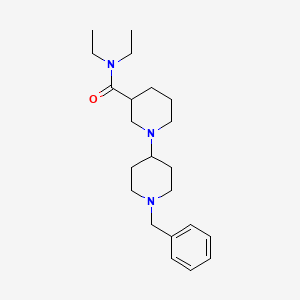

NoName is a useful research compound. Its molecular formula is C18H23BN2O and its molecular weight is 294.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 294.1903435 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methyl-2,2-diphenyl-6-propyl-1-oxa-5-aza-3-azonia-2-boranuidacyclohex-3-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O/c1-3-10-18-20-15(2)21-19(22-18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14,18,20-21H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGDRUACRYMHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]=C(NC(O1)CCC)C)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target of (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539)?

A1: [H]A-585539 selectively binds with high affinity to the α7 nicotinic acetylcholine receptor (nAChR) in both rat and human brain tissue. [, ]

Q2: What makes [H]A-585539 a valuable tool for research compared to other ligands for the α7 nAChR?

A2: [H]A-585539 demonstrates several advantageous properties: It acts as an agonist, exhibits rapid binding kinetics, has low nonspecific binding, possesses high specific activity, and shows high affinity across both rodent and human brain tissue. [, ] This combination is unique and makes it particularly useful for characterizing the α7 nAChR.

Q3: How does the binding affinity of [H]A-585539 compare to other known ligands?

A3: [H]A-585539 generally displays a 5 to 10-fold higher binding affinity for the α7 nAChR compared to [H]methyllycaconitine ([H]MLA), another commonly used radioligand. []

Q4: What is the significance of the N-terminal domain of the α7 nAChR in relation to [H]A-585539?

A4: Experiments using a chimeric α7/5-hydroxytryptamine type-3 receptor revealed that the N-terminal domain of the α7 nAChR alone is sufficient to replicate the pharmacological binding profile observed with [H]A-585539. []

Q5: What do autoradiography studies reveal about the binding distribution of [H]A-585539?

A5: Autoradiographic studies demonstrate a similar pattern of labeling in rat brain tissue for both [H]A-585539 and [I]-bungarotoxin, another ligand known to target α7 nAChRs. []

Q6: What is the proposed target of Noname 3?

A6: this compound 3 is suggested as a potential inhibitor of the PSEN-1 protein, a key player in Alzheimer's disease pathogenesis. [, ]

Q7: How was this compound 3 identified as a potential PSEN-1 inhibitor?

A7: Researchers utilized in silico methods, including molecular docking and screening based on physiochemical properties and adherence to Lipinski's rule of five. [, ]

Q8: What is the major component of Cassia mimosoides var. This compound (M.) essential oil?

A8: n-Butylidene dihydrophthalide constitutes the most abundant component within the essential oil. []

Q9: How does the composition of the essential oil change during storage?

A9: The content of various volatile compounds within the essential oil undergoes changes during storage at 4°C and 25°C. For instance, compounds like camphene, limonene, α-cedrene, longifolene, β-caryophyllene, γ-elemene, and α-humullene showed increased concentrations in the initial storage phase. []

Q10: What are the storage conditions that impact the stability of the essential oil?

A10: Storage temperature significantly influences the composition of the essential oil. Storage at 25°C, for instance, leads to a noticeable rise in pentanal content, while the levels of cineol, terpinen-4-ol, nerol, dehydrocarveol, and thymol increase over time. Conversely, β-elemol, cedrol, and β-eudesmol concentrations decrease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)

![[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE](/img/structure/B5160259.png)

![[4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone](/img/structure/B5160269.png)

![N-(butan-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5160283.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one](/img/structure/B5160293.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B5160301.png)

![1-(2,5-Dimethoxyphenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5160303.png)

![1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5160304.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',4':5,6]pyrimido[1,2-a][1,3]benzimidazol-4(3H)-one](/img/structure/B5160316.png)